

A Technical Guide to Methyl 5-bromo- valerate: Commercial Availability, Purity, and Experimental Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl 5-bromo-
valerate*

Cat. No.: *B1582518*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

**Methyl 5-bromo-
valerate** (CAS No. 5454-83-1) is a versatile bifunctional reagent widely employed in organic synthesis. Its structure, incorporating both a methyl ester and a primary alkyl bromide, makes it a valuable building block for the introduction of a five-carbon chain in the synthesis of more complex molecules, including pharmaceutical intermediates and other specialty chemicals.^{[1][2]} This technical guide provides an in-depth overview of its commercial availability, purity specifications, and detailed experimental protocols for its synthesis, purification, and analysis, tailored for professionals in research and drug development.

Commercial Availability and Purity

**Methyl 5-bromo-
valerate** is readily available from a variety of chemical suppliers. The purity of commercially available lots typically ranges from 97% to over 98%, as determined by gas chromatography (GC). It is important for researchers to consider the specified purity and potential impurities when selecting a supplier, as these can significantly impact the outcome of sensitive reactions. Below is a summary of offerings from several major suppliers.

Table 1: Commercial Availability and Specifications of Methyl 5-bromo- valerate

Supplier	Catalog Number(s)	Purity	Available Quantities
Sigma-Aldrich	M32607, AC126460100, AC126460250, AAA1907206	97%	10 g, 25 g
TCI America	M2265	>97.0% (GC)	5 g, 25 g
Fisher Scientific	AC126460100, AC126460250, AAA1907206	97%	Varies by catalog number
Santa Cruz Biotechnology	sc-239103	Not specified	Contact for availability
LGC Standards	TRC-M296033-5G, TRC-M296033-10G, TRC-M296033-25G	Not specified	5 g, 10 g, 25 g
Matrix Fine Chemicals	MM5454831	Not specified	Contact for quote
NINGBO INNO PHARMCHEM CO., LTD.	Not specified	≥98.0%	Contact for availability

Experimental Protocols

For researchers who require specific isotopic labeling, higher purity than commercially available, or large quantities, in-house synthesis and purification are viable options. The following sections provide detailed experimental protocols for common synthetic routes, purification techniques, and analytical characterization.

Synthesis of Methyl 5-bromovalerate

Two primary methods for the synthesis of **Methyl 5-bromovalerate** are the Hunsdiecker reaction and the Fischer esterification of 5-bromovaleric acid.

This classic method involves the silver salt of a carboxylic acid reacting with a halogen to produce an organic halide with one less carbon atom.[3][4]

Protocol:

- Preparation of Methyl Silver Adipate:
 - In a 5-L flask equipped with a mechanical stirrer, dissolve 33 g (0.5 mole) of potassium hydroxide in 1.5 L of distilled water.[4]
 - Add 80 g (0.5 mole) of methyl hydrogen adipate to the solution with continuous stirring.[4]
 - Rapidly add a solution of 85 g (0.5 mole) of silver nitrate in 1 L of distilled water (over approximately 15 minutes).[4]
 - Collect the precipitated methyl silver adipate on a Büchner funnel, wash with methanol, and dry in an oven at 50–60°C.[4]
 - Finely powder the dried silver salt and sieve it through a 40-mesh screen.[4]
 - Place 213 g (0.8 mole) of the powdered silver salt in a 1-L three-necked flask and dry under vacuum (approx. 15 mm) at 100–110°C for 36 hours.[4]
- Hunsdiecker Reaction:
 - Equip the flask containing the dried silver salt with a dropping funnel, condenser, and mechanical stirrer.
 - Add 350 mL of dry carbon tetrachloride to the flask.[4]
 - With stirring, add 117 g (40 mL, 0.73 mole) of dry bromine through the dropping funnel over a 30- to 40-minute period. Occasional cooling may be necessary.[4]
 - After the addition is complete, heat the mixture on a steam bath for 1 hour.[4]
 - Filter the mixture and wash the silver bromide precipitate thoroughly with 100 mL of warm carbon tetrachloride.[4]

- Wash the filtrate once with 100 mL of 10% sodium carbonate solution and dry over anhydrous sodium sulfate.^[4]
- Remove the solvent by distillation, and purify the crude product by fractional distillation under reduced pressure.

This is a direct and common method for synthesizing esters from carboxylic acids and alcohols, catalyzed by a strong acid.^[5]

Protocol:

- Reaction Setup:
 - In a round-bottomed flask, combine 5-bromo-*n*-valeric acid (1 equivalent) and methanol (a large excess, often used as the solvent).
 - Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).
 - Attach a reflux condenser to the flask.
- Reaction:
 - Heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up:
 - After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.
 - Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or diethyl ether.
 - Wash the combined organic layers sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.

- Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

- Purification:
 - The crude **methyl 5-bromoalate** can be purified by fractional distillation under reduced pressure to obtain the final product.[\[6\]](#)

Purification of Methyl 5-bromoalate

The primary methods for purifying **Methyl 5-bromoalate** are fractional distillation and column chromatography.

Fractional distillation is effective for separating liquids with close boiling points and is the preferred method for purifying the product from the synthesis reactions described above.[\[6\]](#)

Protocol:

- Set up a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.
- Place the crude **Methyl 5-bromoalate** in the distillation flask with a few boiling chips or a magnetic stir bar.
- Heat the flask gently and evenly.
- Collect the fraction that distills at the correct boiling point and pressure (e.g., 79-80 °C at 4 mmHg).[\[7\]](#)

For smaller scales or to remove non-volatile impurities, column chromatography can be employed.

Protocol:

- Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).

- Pack a chromatography column with the slurry.
- Dissolve the crude **Methyl 5-bromovalerate** in a minimal amount of the eluent.
- Load the sample onto the top of the silica gel column.
- Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
- Collect fractions and analyze them by TLC or GC to identify the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Characterization

To ensure the purity and identity of **Methyl 5-bromovalerate**, several analytical techniques are commonly used.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile compounds and identifying impurities.

Typical Protocol:

- Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m).
- Carrier Gas: Helium at a constant flow rate.
- Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
- Injector and Detector Temperature: Typically set around 250-280 °C.
- Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.

Nuclear Magnetic Resonance (NMR) Spectroscopy

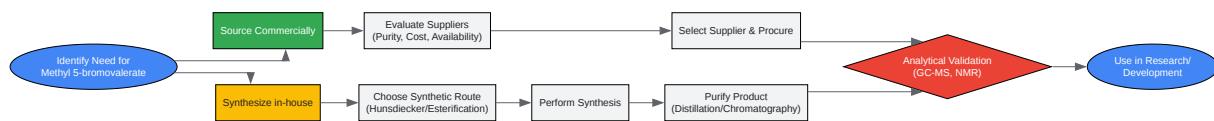
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule.

¹H NMR (in CDCl₃):

- δ ~3.67 ppm (s, 3H): Methyl ester protons (-OCH₃).[\[8\]](#)[\[9\]](#)
- δ ~3.41 ppm (t, 2H): Methylene protons adjacent to bromine (-CH₂Br).[\[8\]](#)[\[9\]](#)
- δ ~2.35 ppm (t, 2H): Methylene protons adjacent to the carbonyl group (-CH₂CO₂Me).[\[8\]](#)[\[9\]](#)
- δ ~1.90-1.70 ppm (m, 4H): The two central methylene protons (-CH₂CH₂-).[\[8\]](#)[\[9\]](#)

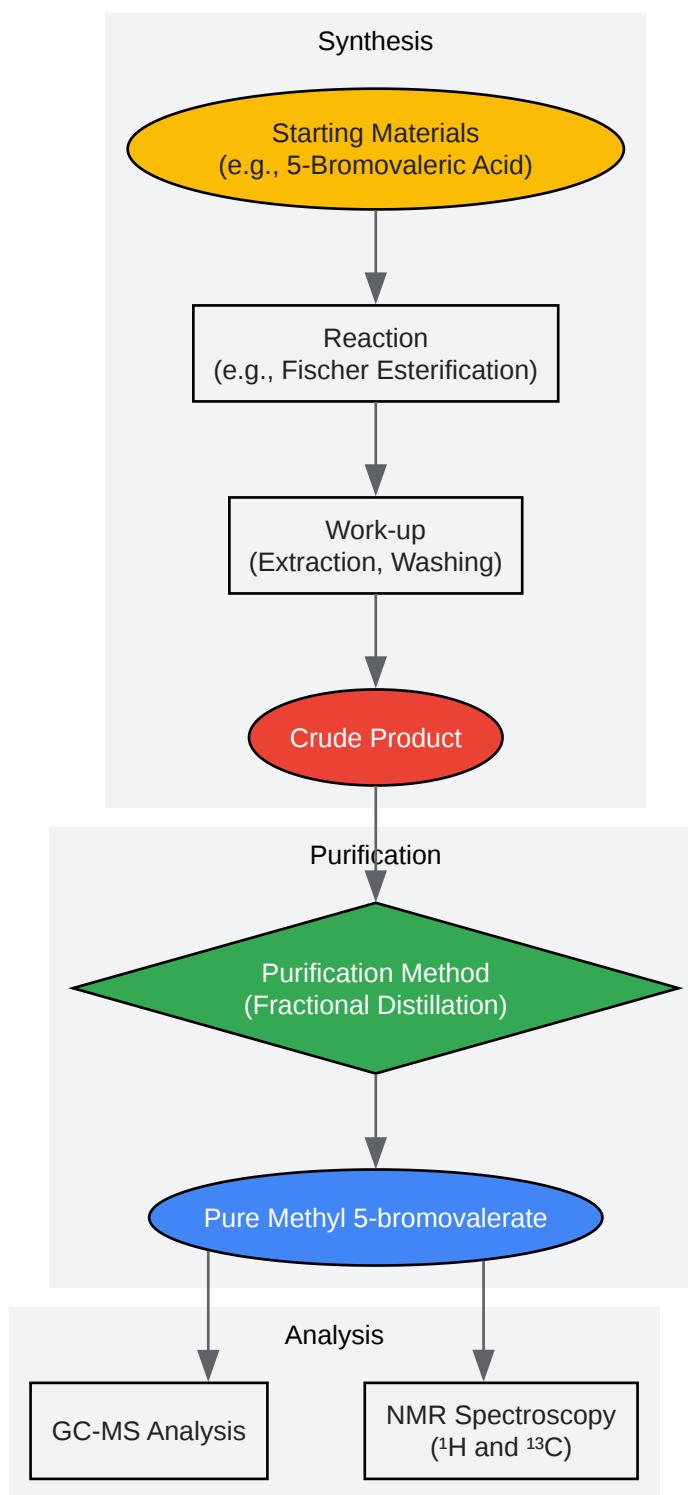
¹³C NMR (in CDCl₃):

- δ ~173.5 ppm: Carbonyl carbon of the ester.[\[10\]](#)[\[11\]](#)
- δ ~51.5 ppm: Methyl carbon of the ester (-OCH₃).[\[10\]](#)[\[11\]](#)
- δ ~33.5 ppm: Methylene carbon adjacent to bromine (-CH₂Br).[\[10\]](#)[\[11\]](#)
- δ ~33.0 ppm: Methylene carbon adjacent to the carbonyl group (-CH₂CO₂Me).[\[10\]](#)[\[11\]](#)
- δ ~32.0 ppm & ~24.0 ppm: The two central methylene carbons.[\[10\]](#)[\[11\]](#)


Potential Impurities

The nature and quantity of impurities in **Methyl 5-bromo-*valerate*** can vary depending on the synthetic route and purification method.

- From Hunsdiecker Reaction: Potential impurities include unreacted starting materials, by-products from side reactions of the radical intermediates, and residual solvents.[\[12\]](#)[\[13\]](#)
- From Fischer Esterification: Common impurities include unreacted 5-bromo-*valeric acid*, excess methanol, and by-products from acid-catalyzed side reactions.
- General Impurities: Water and other brominated species can also be present.


Logical Workflows

The following diagrams illustrate the logical workflows for procuring and synthesizing **Methyl 5-bromovalerate**.

[Click to download full resolution via product page](#)

Caption: Procurement and Synthesis Decision Workflow.

[Click to download full resolution via product page](#)

Caption: Synthesis, Purification, and Analysis Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. nbino.com [nbino.com]
- 3. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Purification [chem.rochester.edu]
- 7. 5454-83-1 CAS MSDS (Methyl 5-bromoalurate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. scienceopen.com [scienceopen.com]
- 10. Methyl 5-bromoalurate(5454-83-1) 13C NMR [m.chemicalbook.com]
- 11. hmdb.ca [hmdb.ca]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Hunsdiecker Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- To cite this document: BenchChem. [A Technical Guide to Methyl 5-bromoalurate: Commercial Availability, Purity, and Experimental Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1582518#commercial-availability-and-purity-of-methyl-5-bromoalurate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com